Equivalent Low-Nanomolar Potency Across All Three VEGF Receptors Versus Subtype-Biased Comparators
GW 654652 inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with near-identical potency (IC₅₀ values of 12.0, 2.3, and 2.5 nM, respectively), yielding a VEGFR-1/VEGFR-2 selectivity ratio of only 5.3-fold. In contrast, sunitinib shows a 4.5-fold spread (2, 9, 17 nM) and sorafenib a 4.5-fold spread (26, 90, 20 nM) with significantly higher absolute IC₅₀ values. More importantly, axitinib achieves sub-nanomolar VEGFR-2 potency (0.2 nM) but is less balanced at VEGFR-1 (1.2 nM), while vandetanib is strongly VEGFR-2 biased (IC₅₀ VEGFR-1 = 1600 nM vs. VEGFR-2 = 40 nM), a 40-fold discrepancy [1][2][3].
| Evidence Dimension | VEGFR-1, VEGFR-2, VEGFR-3 IC₅₀ (nM) |
|---|---|
| Target Compound Data | VEGFR-1: 12.0±2.6; VEGFR-2: 2.3±0.8; VEGFR-3: 2.5±0.5 (ratio VEGFR-1/VEGFR-2 = 5.3) |
| Comparator Or Baseline | Sunitinib: VEGFR-1 2, VEGFR-2 9, VEGFR-3 17 (ratio ~4.5); Sorafenib: VEGFR-1 26, VEGFR-2 90, VEGFR-3 20 (ratio ~4.5); Axitinib: VEGFR-1 1.2, VEGFR-2 0.2, VEGFR-3 0.1–0.3 (ratio ~6-12); Vandetanib: VEGFR-1 1600, VEGFR-2 40, VEGFR-3 110 (ratio 40) |
| Quantified Difference | GW 654652: ≤5.3-fold spread across VEGFR subtypes; Axitinib: up to 12-fold spread; Vandetanib: 40-fold spread; all comparators at higher absolute IC₅₀ ranges at VEGFR-2 except axitinib. |
| Conditions | Recombinant kinase assays (Millipore KinaseProfiler/IC₅₀ Profiler Express); enzyme concentrations 0.2–2 nM; ATP at Km,app; 2.5% DMSO (GW 654652, pazopanib, sunitinib, sorafenib) [1][2]; cell-free kinase assays with recombinant VEGFRs for axitinib and vandetanib [3]. |
Why This Matters
For research applications requiring uniform triple-VEGFR blockade — such as dissecting VEGFR-1 vs VEGFR-2 vs VEGFR-3 contributions in endothelial biology — GW 654652 eliminates the confounding variable of subtype potency bias inherent to sunitinib, sorafenib, axitinib, and vandetanib.
- [1] Hopper TM, et al. Table 2. Inhibition of various protein kinases by GW654652. Br J Cancer. 2004;91(8):1391-1398. View Source
- [2] Kumar R, et al. Table 1 and Supplementary Table 2. Kinase selectivity of pazopanib, sorafenib, and sunitinib in a panel of 242 kinases. Br J Cancer. 2009;101(10):1717-1723. View Source
- [3] Vandetanib (ZD6474) kinase selectivity data. VEGFR-1 IC₅₀ = 1600 nM, VEGFR-2 = 40 nM, VEGFR-3 = 110 nM (cell-free assay). Anjiechem Product Datasheet. View Source
